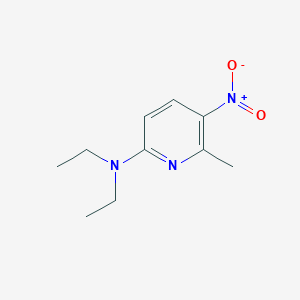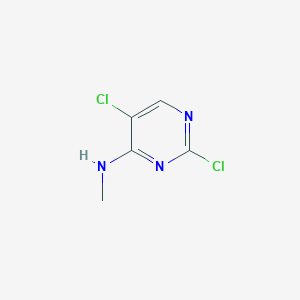
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate is a surfactant compound commonly used in various industrial and commercial applications. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable ingredient in detergents, cleaning agents, and personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate typically involves the ethoxylation of C10-16 fatty alcohols followed by the sulfonation of the resulting ethoxylated alcohols. The final step involves neutralization with sodium hydroxide to form the disodium salt .
Ethoxylation: C10-16 fatty alcohols are reacted with ethylene oxide under controlled temperature and pressure conditions to form ethoxylated alcohols.
Sulfonation: The ethoxylated alcohols are then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with continuous processes and optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols and other reduced products.
Substitution: The sulfonic acid group can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The hydrophilic (sulfonic acid and ethoxylated) and hydrophobic (alkyl) regions allow it to interact with both water and oil phases, reducing surface tension and stabilizing emulsions. This mechanism is crucial in applications such as detergents and emulsifiers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-(sulfophenyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts
- Poly(oxy-1,2-ethanediyl), alpha-(sulfoethyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts
Uniqueness
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate is unique due to the presence of the carboxy-1-oxosulfopropyl group, which enhances its emulsifying and dispersing properties compared to other similar compounds. This structural feature allows for better performance in specific applications, such as in high-performance detergents and industrial cleaning agents.
Propriétés
Numéro CAS |
68815-56-5 |
|---|---|
Formule moléculaire |
C18H36O7S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate |
InChI |
InChI=1S/C18H36O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-16-17(15-18(19)20)26(21,22)23;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
SJONNLHHAZIAIN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCC(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCOCCOCC(CC(=O)O)S(=O)(=O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)


